1H-Pyrazole-3-carboxylic acid, 1-methyl-5-(4-morpholinylmethyl)-

Beschreibung

Molecular Architecture and Functional Group Analysis

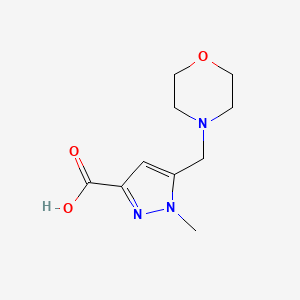

The molecular structure of 1H-pyrazole-3-carboxylic acid, 1-methyl-5-(4-morpholinylmethyl)- (CAS: 1198439-06-3) is defined by the formula C₁₀H₁₅N₃O₃ , with a molecular weight of 225.24 g/mol . The compound features a pyrazole ring substituted at position 1 with a methyl group, at position 3 with a carboxylic acid group, and at position 5 with a 4-morpholinylmethyl moiety (Figure 1).

Key Functional Groups:

- Pyrazole Core : A five-membered aromatic heterocycle with two adjacent nitrogen atoms. The 1-methyl group at N1 contributes to steric hindrance, while the 3-carboxylic acid group introduces hydrogen-bonding capability.

- Morpholinylmethyl Substituent : A morpholine ring (tetrahydro-1,4-oxazine) attached via a methylene (–CH₂–) bridge to the pyrazole C5 position. The morpholine group contains a tertiary amine and ether oxygen, enabling hydrogen-bond acceptor properties.

- Carboxylic Acid : The –COOH group at C3 facilitates ionic interactions and participates in crystal lattice formation via O–H···O hydrogen bonds.

Table 1: Molecular Descriptors

The methyl group at N1 and the morpholinylmethyl group at C5 create a sterically congested environment, influencing conformational flexibility and intermolecular interactions.

Crystallographic Characterization Through X-ray Diffraction

X-ray diffraction studies of related pyrazole-carboxylic acid derivatives reveal insights into the potential crystal packing of this compound. For example, analogous structures such as 5-(trifluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid crystallize in triclinic systems with P 1 space groups, forming hydrogen-bonded dimers via O–H···O interactions.

Hypothesized Crystallographic Features:

- Unit Cell Parameters : Based on morpholine-containing analogs (e.g., [Cu₂(4-PCA)₂(2,2′-bpy)₂·2H₂O]ₙ), the unit cell may adopt monoclinic symmetry with dimensions a ≈ 10–12 Å, b ≈ 8–10 Å, c ≈ 14–16 Å, and β ≈ 90–110°.

- Hydrogen-Bonding Network : The carboxylic acid group likely forms R₂²(8) motifs with adjacent molecules, while morpholine oxygen and pyrazole nitrogen atoms mediate C–H···O/N interactions[10

Eigenschaften

IUPAC Name |

1-methyl-5-(morpholin-4-ylmethyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O3/c1-12-8(6-9(11-12)10(14)15)7-13-2-4-16-5-3-13/h6H,2-5,7H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGLLACIEQFPTFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(=O)O)CN2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801178220 | |

| Record name | 1-Methyl-5-(4-morpholinylmethyl)-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801178220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198439-06-3 | |

| Record name | 1-Methyl-5-(4-morpholinylmethyl)-1H-pyrazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1198439-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-5-(4-morpholinylmethyl)-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801178220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Alkylation of Pyrazole Intermediates

The introduction of the morpholinylmethyl group typically occurs via alkylation reactions. For example, 3-(dimethylamino)methyl-1-methyl-1H-pyrazole-4-carboxylate can react with morpholine under nucleophilic substitution conditions. This method mirrors the synthesis of 5-(4-morpholinylmethyl) derivatives reported in patent literature.

Reaction Conditions :

Reductive Amination

An alternative approach involves reductive amination of aldehyde intermediates with morpholine. For instance, 5-formyl-1-methyl-1H-pyrazole-3-carboxylic acid can react with morpholine in the presence of NaBH₃CN or H₂/Pd-C. However, this method risks over-reduction of the aldehyde group and requires precise stoichiometric control.

Cyclization Strategies for Pyrazole Core Formation

Hydrazine Cyclization with α,β-Unsaturated Esters

A patent by CN111362874B outlines a cyclization method for synthesizing 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, which can be adapted for the target compound. The process involves:

-

Addition Reaction : 2,2-difluoroacetyl halide reacts with α,β-unsaturated esters (e.g., methyl acrylate) to form α-difluoroacetyl intermediates.

-

Hydrolysis : Alkaline hydrolysis converts esters to carboxylic acids.

-

Cyclization : Condensation with methylhydrazine in the presence of KI or NaI catalysts.

Adaptation for Target Compound :

-

Replace 2,2-difluoroacetyl halide with morpholinylmethyl acetyl chloride .

-

Use methylhydrazine for cyclization to ensure 1-methyl group incorporation.

Example Protocol :

-

Dissolve morpholinylmethyl acetyl chloride (1.0 mol) and methyl acrylate (0.95 mol) in THF with triethylamine (1.5 mol).

-

Hydrolyze with NaOH (2.0 M) to obtain the carboxylic acid intermediate.

-

React with methylhydrazine (1.1 mol) and KI (0.6 mol) at −30°C.

-

Acidify with HCl to precipitate the crude product.

Key Data :

| Step | Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| Cyclization | −30°C, KI catalyst | 76% | 95:5 isomer ratio |

| Recrystallization | 40% ethanol/water, 0–5°C | 75.8% | 99.6% |

Isomer Control and Purification Challenges

Isomer Formation During Cyclization

Pyrazole synthesis often yields positional isomers due to competing reaction pathways. For example, cyclization of unsymmetrical hydrazines with diketones can produce 1,3- and 1,5-disubstituted pyrazoles. In CN111362874B, isomer ratios of 95:5 (target:byproduct) were achieved using low-temperature (−30°C) reactions and iodide catalysts.

Factors Influencing Isomer Ratio :

Purification of Polar Pyrazole Derivatives

The target compound’s high polarity (PSA = 67.59 Ų) complicates isolation. Patent CN111138289B reports challenges in extracting 5-acetyl-1H-pyrazole-3-carboxylic acid due to its water solubility, necessitating recrystallization from ethanol/water mixtures.

Purification Protocol :

-

Acidification : Adjust pH to 1–2 with HCl to precipitate the carboxylic acid.

-

Solvent Recrystallization : Use 35–65% aqueous alcohol (methanol, ethanol) at 0–10°C.

-

Column Chromatography : Optional for further purity enhancement (silica gel, ethyl acetate/hexane).

Industrial Scalability and Environmental Considerations

Analyse Chemischer Reaktionen

Types of Reactions

1H-Pyrazole-3-carboxylic acid, 1-methyl-5-(4-morpholinylmethyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like nitric acid and sulfuric acid, reducing agents such as hydrogen gas, and various alkylating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

1H-Pyrazole-3-carboxylic acid, 1-methyl-5-(4-morpholinylmethyl)- has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 1H-Pyrazole-3-carboxylic acid, 1-methyl-5-(4-morpholinylmethyl)- involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways and exerting its effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- The morpholinylmethyl group in the target compound improves aqueous solubility compared to non-polar substituents like thiophene or propyl groups .

- Electron-withdrawing groups (e.g., NO₂ in ) lower the pKa of the carboxylic acid, enhancing ionization at physiological pH .

- Aromatic substituents (e.g., dihydrobenzodioxin in ) increase molecular planarity, favoring interactions with hydrophobic enzyme pockets .

Pharmacological Potential

- Anti-inflammatory Applications : Pyrazole carboxylic acids with polar substituents (e.g., celecoxib derivatives in ) often target cyclooxygenase-2 (COX-2), though the target compound’s morpholine group may redirect selectivity .

Biologische Aktivität

1H-Pyrazole-3-carboxylic acid, 1-methyl-5-(4-morpholinylmethyl)- (CAS No. 1198439-06-3) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

- Molecular Formula : C10H15N3O3

- Molecular Weight : 225.24 g/mol

- Structure : The compound features a pyrazole ring with a carboxylic acid group and a morpholine side chain, which may contribute to its biological activity.

Anticancer Properties

Recent studies have demonstrated that derivatives of 1H-pyrazole, including this compound, exhibit significant anticancer activity. The following table summarizes key findings related to its anticancer effects:

The compound has shown to inhibit the proliferation of various cancer cell lines by targeting critical pathways involved in tumor growth and survival, such as the EGFR and topoisomerase pathways.

Antimicrobial Activity

In addition to its anticancer properties, 1H-pyrazole derivatives have been evaluated for their antimicrobial effects. Studies indicate that compounds in this class can exhibit antibacterial and antifungal activities:

| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Bacteriostatic | 32 µg/mL |

| Escherichia coli | Bactericidal | 64 µg/mL |

| Candida albicans | Fungistatic | 128 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

The anti-inflammatory potential of 1H-pyrazole derivatives has also been investigated. The following mechanisms have been proposed based on in vitro studies:

- Inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.

- Suppression of NF-kB signaling pathway activation.

Case Studies

- Anticancer Study on MDA-MB-231 Cells : A study published in PMC highlighted the efficacy of 1H-pyrazole derivatives against breast cancer cells. The compound exhibited an IC50 value significantly lower than that of conventional chemotherapeutics, indicating enhanced potency against resistant cancer types .

- Antimicrobial Evaluation : A recent investigation into the antimicrobial properties of pyrazole derivatives revealed that 1H-pyrazole-3-carboxylic acid, 1-methyl-5-(4-morpholinylmethyl)- showed promising results against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1H-pyrazole-3-carboxylic acid derivatives, and how can experimental parameters be optimized?

- The synthesis often involves hydrolysis of pyrazole ester precursors under basic conditions. For example, ethyl esters can be converted to carboxylic acids using aqueous NaOH (e.g., 8% w/v) in ethanol, followed by acidification with HCl to precipitate the product . Reaction time (e.g., 12 hours at room temperature) and solvent selection (ethanol/water mixtures) are critical for yield optimization. Purity is confirmed via melting point, TLC, and spectroscopic methods (IR, ¹H-NMR) .

Q. How can the structural identity of this compound be confirmed post-synthesis?

- Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation. Programs like SHELXL refine crystallographic data to resolve bond lengths, angles, and torsional conformations . Complementary techniques include ¹H/¹³C NMR for functional group analysis and HPLC for purity assessment (>95% by GC or LC-MS) .

Q. What solvent systems are effective for recrystallization of pyrazole-carboxylic acid derivatives?

- Ethanol is commonly used for recrystallization due to its moderate polarity and ability to dissolve both polar (carboxylic acid) and nonpolar (aromatic) moieties. For example, precipitation from ethanol after acidification yields high-purity crystals .

Advanced Research Questions

Q. How can reaction conditions be tailored to improve regioselectivity in pyrazole functionalization?

- Regioselectivity in substitutions (e.g., at the 3- or 5-position) is influenced by steric and electronic factors. Microwave-assisted synthesis or ultrasound irradiation can enhance reaction kinetics and selectivity. For instance, ultrasound promotes efficient coupling in heterocyclic systems by reducing aggregation and improving reagent diffusion .

Q. What strategies resolve discrepancies in bioactivity data across studies (e.g., antibiofilm vs. cytotoxic effects)?

- Contradictions may arise from variations in assay conditions (e.g., biofilm maturity, nutrient availability) or impurity profiles. Rigorous replication under standardized protocols (e.g., CLSI guidelines for antimicrobial testing) is essential. Dose-response curves and LC-MS monitoring of compound stability in media can clarify artifacts .

Q. How can computational modeling guide the design of analogs with enhanced target affinity?

- Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO/LUMO energies) to identify sites for electrophilic/nucleophilic modification. Molecular docking against target proteins (e.g., Candida albicans biofilm enzymes) validates binding modes. For morpholinylmethyl derivatives, optimizing hydrogen bonding with active-site residues (e.g., via QSAR) improves potency .

Q. What are the challenges in scaling up pyrazole-carboxylic acid synthesis, and how are they mitigated?

- Scale-up issues include exothermic hydrolysis (risk of side reactions) and low solubility of intermediates. Flow chemistry systems improve heat dissipation and mixing efficiency. For example, continuous flow reactors enable precise control of NaOH addition during ester hydrolysis, minimizing byproducts .

Methodological Considerations

- Data Contradiction Analysis : Compare synthetic yields and purity metrics across studies to identify protocol-dependent variability. For bioactivity, use meta-analysis tools to aggregate datasets and adjust for confounding variables (e.g., solvent effects in cell-based assays) .

- Experimental Design : Include orthogonal analytical methods (e.g., SC-XRD + NMR) for structural validation and dose-ranging studies to establish therapeutic windows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.